molecular formula C6H5IN2O2 B2726139 Methyl 6-iodopyrazine-2-carboxylate CAS No. 1603172-68-4

Methyl 6-iodopyrazine-2-carboxylate

Cat. No.: B2726139
CAS No.: 1603172-68-4
M. Wt: 264.022
InChI Key: KSNWVEBQMJXUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts such as palladium or copper compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-iodopyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules that exert their effects through various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Methyl 6-iodopyrazine-2-carboxylate can be compared with other similar compounds such as:

  • Methyl 6-chloropyrazine-2-carboxylate
  • Methyl 6-bromopyrazine-2-carboxylate
  • Methyl 6-fluoropyrazine-2-carboxylate

These compounds share similar structures but differ in the halogen atom attached to the pyrazine ring. The presence of different halogens can influence the reactivity and properties of these compounds, making this compound unique in its specific applications and reactivity .

Properties

IUPAC Name

methyl 6-iodopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNWVEBQMJXUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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